molecular formula C11H26N+ B1205514 Pentyltriethylammonium CAS No. 21735-68-2

Pentyltriethylammonium

Cat. No.: B1205514
CAS No.: 21735-68-2
M. Wt: 172.33 g/mol
InChI Key: NFRBUOMQJKUACC-UHFFFAOYSA-N
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Description

Pentyltriethylammonium (C₅H₁₁N(CH₂CH₃)₃⁺) is a quaternary ammonium compound characterized by a pentyl chain (C₅H₁₁) attached to a nitrogen atom substituted with three ethyl groups. It has been extensively studied in pharmacological and biophysical contexts, particularly as a competitive antagonist at muscarinic receptors and a modulator of ion channel activity . In ionic liquid chemistry, it is represented as [C₅NEt₃]⁺, where its bulky alkyl substituents contribute to unique physicochemical properties such as low melting points and enhanced solubility in non-polar solvents .

Key pharmacological studies highlight its role in blocking potassium (K⁺) channels, where it induces rapid inactivation of potassium conductance (gK) with kinetics resembling sodium (Na⁺) channel inactivation . Its relatively lower receptor affinity compared to longer-chain analogues (e.g., nonyltriethylammonium) makes it a useful tool for probing structure-activity relationships in ion channel modulation .

Properties

CAS No.

21735-68-2

Molecular Formula

C11H26N+

Molecular Weight

172.33 g/mol

IUPAC Name

triethyl(pentyl)azanium

InChI

InChI=1S/C11H26N/c1-5-9-10-11-12(6-2,7-3)8-4/h5-11H2,1-4H3/q+1

InChI Key

NFRBUOMQJKUACC-UHFFFAOYSA-N

SMILES

CCCCC[N+](CC)(CC)CC

Canonical SMILES

CCCCC[N+](CC)(CC)CC

Other CAS No.

21735-68-2

Synonyms

pentyl-TEA
pentyltriethylammonium
pentyltriethylammonium bromide
pentyltriethylammonium iodide
PTEA

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Chain Length: Longer alkyl chains (e.g., nonyl) enhance lipid solubility and receptor binding affinity but slow dissociation kinetics .
  • Substituents : Ethyl groups (vs. methyl) increase steric bulk, reducing ionic mobility in solution but improving thermal stability in ionic liquids .

Table 2. Pharmacokinetic and Receptor Binding Parameters

Compound Dissociation Constant (Kₐ) Rate Constant $ k_{-1} $ (ms⁻¹) Biological Effect
This compound 5 µM (at +50 mV) 0.60 Rapid gK inactivation; moderate affinity
Nonyltriethylammonium 0.03 µM (at +50 mV) 0.03 High affinity; slow dissociation
Butyltrimethylammonium 2 mM (at +50 mV) N/A Low receptor efficacy

Mechanistic Insights :

  • This compound’s intermediate chain length balances moderate receptor occupancy and rapid kinetics, making it effective for studying transient ion channel blockades .
  • Nonyltriethylammonium’s 9-carbon chain achieves nanomolar affinity, but its slow $ k_{-1} $ limits utility in dynamic systems .

Physicochemical and Thermodynamic Properties

Table 3. Thermodynamic and Solubility Data

Property This compound Hexyltrimethylammonium Tetramethylammonium
Excess Entropy (ΔS) +15 J/mol·K (lower than predicted) +20 J/mol·K +10 J/mol·K
Aqueous Solubility Limited (requires high concentrations) Moderate High
Ionic Mobility Low (due to bulky substituents) Moderate High

Discussion :

  • The positive excess entropy of this compound suggests disorder in solvation shells, though deviations from Debye-Hückel theory indicate steric hindrance from ethyl groups .
  • Low aqueous solubility necessitates high concentrations for pharmacological effects, as seen in guinea-pig ileum studies .

Table 4. Ionic Liquid Cations and Functional Properties

Cation Melting Point (°C) Conductivity (mS/cm) Stability in DES*
[C₅NEt₃]⁺ (this compound) -20 1.2 High
[C₄NMe₃]⁺ (butyltrimethylammonium) 15 2.5 Moderate
[C₆mim]⁺ (hexylimidazolium) -60 4.0 Low

*DES: Deep eutectic solvents.

Functional Advantages :

  • This compound’s low melting point and stability in DES make it suitable for green chemistry applications .
  • Its larger size reduces ion pairing, enhancing electrochemical stability in battery electrolytes .

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